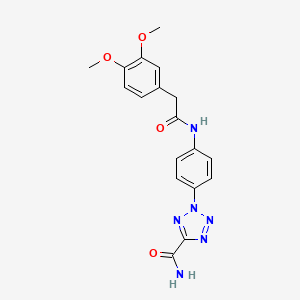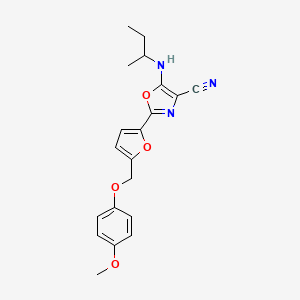
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and careful optimization of conditions. In the case of indole acetamide derivatives, as described in one study, the synthesis was achieved by stirring a precursor compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . This method likely reflects a general approach that could be applied to the synthesis of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with adaptations for the specific functional groups and core structure of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and interactions. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, was determined using X-ray diffractometry, revealing intramolecular hydrogen bonding that stabilizes the molecule's conformation . Similarly, the structure of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide could be elucidated to reveal its conformation and potential for intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides was found to be related to their structure, with quantitative structure-activity relationships guiding the synthesis of potent derivatives . The presence of a tetrazole ring in the target compound suggests that it may also engage in specific chemical reactions, potentially relevant to its biological activity or interaction with other molecules.
Physical and Chemical Properties Analysis
Physical and chemical properties, such as solubility, stability, and electronic characteristics, are essential for the practical application of a compound. The indole acetamide derivative mentioned earlier underwent geometry optimization using density functional theory, and its vibrational analysis indicated that the optimized structure was not in an excited state . The analysis of frontier molecular orbitals (HOMO and LUMO) provided insights into electronic charge transfer within the molecule. For the target compound, similar analyses could predict its reactivity and stability, which are important for its potential use as a pharmaceutical agent.
Case Studies and Applications
While the provided data does not include direct case studies of the target compound, the robotic analysis of a structurally related compound in human plasma suggests potential applications in clinical settings . The method developed for quantifying the compound in plasma could be adapted for monitoring the target compound in biological samples, which is a critical step in the development of new drugs.
科学的研究の応用
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related compounds, indicating a focus on developing new synthetic routes and methods. For example, the study by Talupur et al. (2021) involves the synthesis and characterization of tetrazol-thiophene-2-carboxamides, showcasing the detailed synthetic routes and biological evaluation of these molecules for potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antitumor Activities
- The antitumor and antimicrobial activities of related compounds have been extensively studied, suggesting the potential utility of these molecules in developing new therapeutic agents. Fahim et al. (2019) explored the antitumor activity and molecular docking studies of novel pyrimidiopyrazole derivatives, indicating promising in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).
Anti-Inflammatory and Analgesic Properties
- Studies on the design, synthesis, and evaluation of compounds for anti-inflammatory and analgesic properties highlight the versatility of these molecules in addressing various health conditions. Al-Ostoot et al. (2020) focused on the molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative, providing insights into the compound's interaction with cyclooxygenase domains (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Synthetic Utilization and Safety
- The safe generation and synthetic utilization of hydrazoic acid for preparing related compounds have been investigated, demonstrating advancements in chemical synthesis techniques that prioritize safety and efficiency. Gutmann et al. (2012) discussed the use of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, showcasing the scalability and safety of these methods (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWBDZYGCHYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)



![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)

